

Application Note: Experimental Protocols for S63845 (CAS 1353636-72-2)[1]

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Compound of Interest

Compound Name: 3-Bromo-5-fluoroisonicotinamide

CAS No.: 1353636-72-2

Cat. No.: B1376125

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Introduction & Mechanism of Action

S63845 (CAS 1353636-72-2) is a potent, highly selective small-molecule inhibitor of MCL-1 (Myeloid Cell Leukemia 1).[1][2][3] Unlike earlier generation BH3 mimetics that targeted BCL-2/BCL-XL (e.g., Navitoclax), S63845 specifically targets the BH3-binding groove of MCL-1 with picomolar affinity (

~0.19 nM).[1]

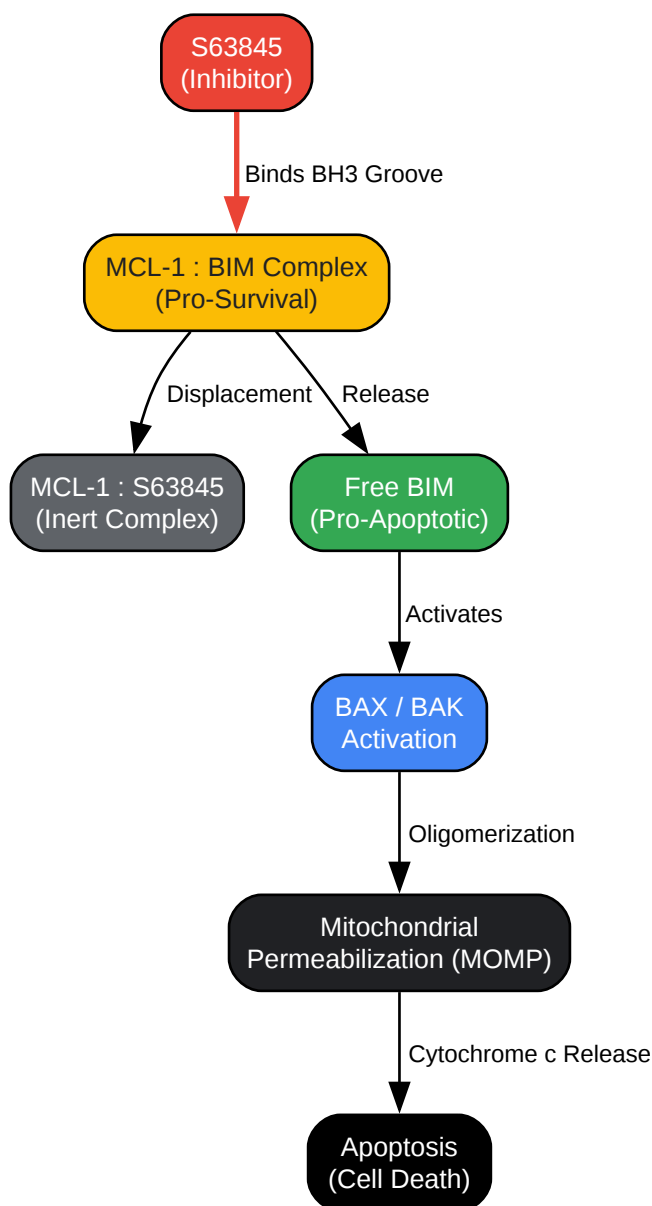
Mechanistic Rationale

MCL-1 is a pro-survival protein often amplified in multiple myeloma, AML, and solid tumors.[2] [3] It functions by sequestering pro-apoptotic proteins (primarily BIM and BAK).[1] S63845 acts as a "BH3 mimetic," binding to MCL-1 and displacing these pro-apoptotic effectors.[1][4][5] Once liberated, BIM activates BAX/BAK, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and rapid apoptosis.[1]

Expert Insight: A common point of confusion for new users is the paradoxical accumulation of MCL-1 protein upon treatment.[1] S63845 binding stabilizes the MCL-1 protein, extending its

half-life.[1] Therefore, an increase in MCL-1 levels by Western Blot is a marker of successful target engagement, not resistance.

Diagram 1: Mechanism of Action (S63845)[1]



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Caption: S63845 displaces pro-apoptotic BIM from MCL-1, triggering the intrinsic apoptotic cascade.

Chemical Properties & Handling[1][3][6][7]

S63845 is hydrophobic and sensitive to precipitation if not formulated correctly.[\[1\]](#)

Solubility Data

Solvent	Max Solubility	Storage Stability (-20°C)	Notes
DMSO	~30-40 mg/mL	> 1 Year	Recommended Stock. Sonicate if turbid. [1] [6]
Ethanol	~20 mg/mL	< 2 Weeks	Evaporation risk alters concentration. [1]
Water	Insoluble	N/A	Do not use for stock preparation. [1] [7]

Storage Protocol:

- Resuspend powder in anhydrous DMSO to create a 10 mM stock.
- Aliquot into single-use vials (avoid freeze-thaw cycles).
- Store at -80°C for long-term stability (up to 2 years).

In Vitro Experimental Protocols

Protocol A: Determination of IC50 (Cell Viability)

Goal: Determine the potency of S63845 in your specific cell line.[\[1\]](#)

Materials:

- MCL-1 dependent cells (e.g., H929, MOLP-8) and resistant control (e.g., K562, which is BCL-XL dependent).[\[1\]](#)[\[4\]](#)
- Assay: CellTiter-Glo® (ATP) or Annexin V/PI (Flow Cytometry).[\[1\]](#)

Workflow:

- Seeding: Seed cells in 96-well plates.

- Suspension: 10,000 - 20,000 cells/well.[1]
- Adherent: 3,000 - 5,000 cells/well (allow adherence overnight).[1]
- Drug Dilution: Prepare a serial dilution of S63845 in DMSO.
 - Top concentration: 10 μ M.[1][6]
 - Dilution factor: 1:3 (9 points).[1]
 - Critical: Keep final DMSO concentration constant and <0.5% across all wells.
- Treatment: Add drug to cells.[1][8] Incubate for 24 to 48 hours.
 - Note: S63845 induces rapid apoptosis (often within 4-6 hours), but 24h is standard for viability endpoints.[1]
- Readout: Add CellTiter-Glo reagent, shake for 10 min, and read luminescence.

Protocol B: Validating Target Engagement (Western Blot)

Goal: Confirm S63845 is binding MCL-1 and inducing apoptosis.[1]

Expert Insight: Do not look for MCL-1 degradation. Look for MCL-1 Stabilization and Caspase Cleavage.[1]

Step-by-Step:

- Treatment: Treat cells with 100 nM - 500 nM S63845 for 4 hours and 16 hours.
- Lysis: Harvest cells and lyse in RIPA buffer containing Protease/Phosphatase inhibitors.
- Western Blot Targets:
 - MCL-1: Expect INCREASED band intensity (stabilization).
 - Cleaved Caspase-3 / PARP: Expect appearance of cleaved bands (apoptosis marker).[1][9]

- BIM: Co-IP (optional) would show reduced interaction with MCL-1.
- Vinculin/GAPDH: Loading control.

In Vivo Formulation & Dosing[6]

Warning: S63845 is difficult to formulate for IV administration due to poor aqueous solubility.[1]

Simple PBS/DMSO dilutions will precipitate and cause embolism.[1]

Validated IV Vehicle (Kotschy et al., Nature 2016)

This formulation utilizes the acidic nature of the molecule to aid dissolution in cyclodextrin.[1]

Vehicle Composition:

- 20% (w/v) 2-hydroxypropyl- β -cyclodextrin (HP- β -CD)[1]
- 25 mM HCl[1]
- pH adjusted to ~3-4 (ensure solubility)

Preparation Protocol:

- Dissolve S63845 powder directly into the 20% HP- β -CD / 25 mM HCl solution.
- Sonicate extensively until clear.
- Filter sterilize (0.22 μ m).[1]
- Dosing: 12.5 mg/kg to 25 mg/kg.
- Route: Intravenous (IV) via tail vein.[1]
- Schedule: Single dose or q.d. (daily) for 5 days.

Diagram 2: Experimental Workflow (In Vivo)



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Caption: Workflow for in vivo administration of S63845 in xenograft models.

Troubleshooting & Optimization

Observation	Probable Cause	Solution
No IC50 shift in target cells	BCL-XL compensation	Check BCL-XL levels. Co-treat with A-1331852 (BCL-XL inhibitor) or Navitoclax to test synergy.[1]
MCL-1 band disappears	Caspase feedback	In late apoptosis, caspases may degrade cellular proteins. [1] Add Q-VD-OPh (pan-caspase inhibitor) to preserve MCL-1 for binding assays.[1]
Precipitation in animal	pH too high	S63845 requires acidic pH for the HP- β -CD formulation.[1] Ensure vehicle is 25mM HCl. [1]

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